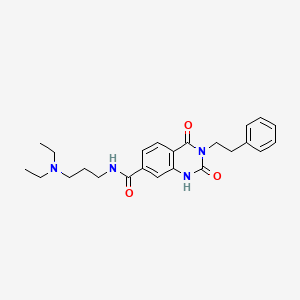![molecular formula C18H12ClFN4OS B2471638 7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1223807-98-4](/img/structure/B2471638.png)
7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring and the introduction of the chlorobenzyl and fluorophenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would be characterized by the presence of a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring, which is a type of nitrogen-containing heterocyclic compound. This ring would be substituted with a chlorobenzyl group at the 7-position and a fluorophenyl group at the 2-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring might undergo reactions typical of other nitrogen-containing heterocycles, such as electrophilic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the chlorobenzyl and fluorophenyl groups might increase its lipophilicity, which could affect its solubility in different solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one”:
Anticancer Agents
This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By targeting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have demonstrated that pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives can effectively inhibit the growth of various bacterial and fungal strains . This makes it a valuable compound for developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Anti-inflammatory Agents
Research has shown that this compound can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response . This property makes it useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Agents
The compound has potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . It can inhibit enzymes that contribute to neuronal damage and promote the survival of neurons under stress conditions, thereby protecting the nervous system.
Agricultural Applications
In agriculture, the compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds. This application is particularly valuable in developing new agrochemicals that are effective and environmentally friendly.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and development.
RSC Advances MDPI Molecules MDPI Molecules MDPI Molecules : MDPI Molecules : MDPI Molecules : MDPI Molecules : MDPI Molecules
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . Therefore, the compound’s action on CDK2 can lead to the inhibition of these pathways, thereby affecting cell proliferation and survival .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS/c19-13-3-1-2-11(8-13)10-26-18-22-21-17(25)16-9-15(23-24(16)18)12-4-6-14(20)7-5-12/h1-9H,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDAFLLHQFFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

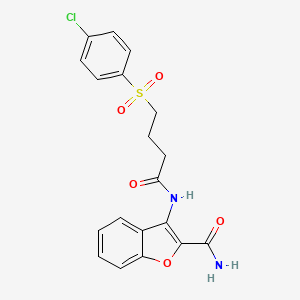

![1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2471558.png)
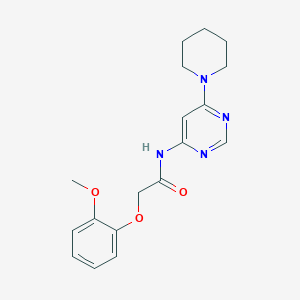
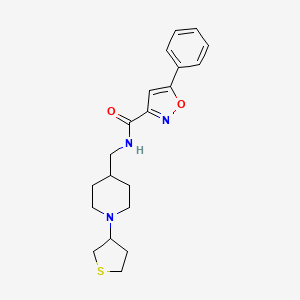
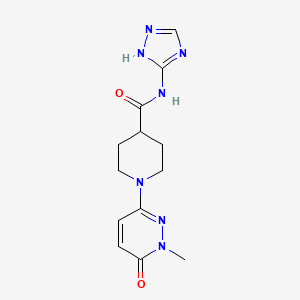
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2471563.png)

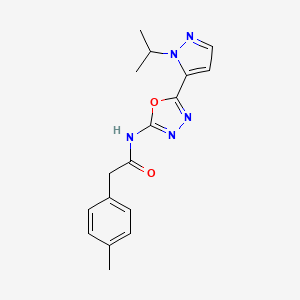
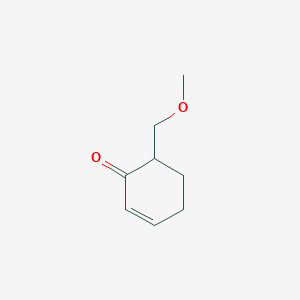
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)

